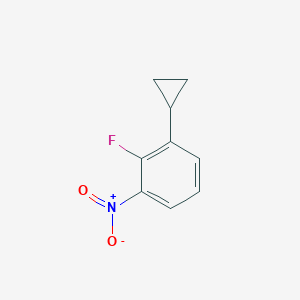

1-Cyclopropyl-2-fluoro-3-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Cyclopropyl-2-fluoro-3-nitrobenzene is a chemical compound with the CAS Number: 2366994-58-1 . It has a molecular weight of 181.17 . The IUPAC name for this compound is 1-cyclopropyl-2-fluoro-3-nitrobenzene . The InChI code for this compound is 1S/C9H8FNO2/c10-9-7 (6-4-5-6)2-1-3-8 (9)11 (12)13/h1-3,6H,4-5H2 .

Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-2-fluoro-3-nitrobenzene consists of a benzene ring substituted with a cyclopropyl group, a fluorine atom, and a nitro group . The exact positions of these substituents on the benzene ring can be inferred from the compound’s IUPAC name .Physical And Chemical Properties Analysis

1-Cyclopropyl-2-fluoro-3-nitrobenzene is a solid at room temperature . It should be stored at -20°C . More specific physical and chemical properties such as melting point, boiling point, and solubility might be available in specialized chemical databases.Applications De Recherche Scientifique

Chemical Synthesis and Molecular Studies

1-Cyclopropyl-2-fluoro-3-nitrobenzene and its derivatives are primarily used in chemical synthesis and molecular studies. For instance, a study describes the synthesis of imidazo[1,5-a]quinoxaline amides and carbamates, exhibiting a wide range of intrinsic efficacies, starting with the addition of DL-glutamic acid to 1-fluoro-2-nitrobenzene (Tenbrink et al., 1994). Another research highlights the preparation of 2-Fluoro-5-nitrobenzonitrile and investigates its reactions with amines, amino acids, and NH-heteroaromatic compounds, providing insights into the molecular structures of the compounds (Wilshire, 1967).

Novel Synthesis Methods

Innovative methods in the synthesis of aromatic compounds are also a significant application area. A study presents a novel method for preparing aromatic compounds containing cyclopropoxy via a nucleophilic aromatic substitution reaction of fluoroaromatic compounds with cyclopropanol under mild conditions (Jin et al., 2019). Similarly, research on the N-1 arylation of uracil derivatives using 1-fluoro-4-nitrobenzene or 1-fluoro-2,4-dinitrobenzene highlights the role of these compounds in the synthesis of biologically active substances (Gondela & Walczak, 2006).

Molecular Characterization and Reaction Studies

Characterization of novel compounds and understanding their reaction mechanisms is another application. The study by Sweeney et al. (2018) on 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, synthesized by reacting commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid, is an example of this, providing detailed characterizations including X-ray crystallography and various spectroscopy methods (Sweeney, McArdle, & Aldabbagh, 2018).

Comparative Studies of Substituent Effects

Comparative studies examining the effects of substituents like nitro and fluoro in reactions are also notable. For instance, research by Khalfina and Vlasov (2007) explores the relative mobility of nitro and fluoro substituents in different compounds, providing insights into the reaction mechanisms and selectivity (Khalfina & Vlasov, 2007).

Safety And Hazards

1-Cyclopropyl-2-fluoro-3-nitrobenzene is considered hazardous. It has the signal word “Warning” and is associated with the hazard statements H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and that it can cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

1-cyclopropyl-2-fluoro-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c10-9-7(6-4-5-6)2-1-3-8(9)11(12)13/h1-3,6H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFFSVGQGAILPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=CC=C2)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-2-fluoro-3-nitrobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-ethoxynicotinamide](/img/structure/B2705995.png)

![Ethyl 3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2705996.png)

![1-(4-Fluorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol](/img/structure/B2705999.png)

![N-[Cyano-(2-fluorophenyl)methyl]-3-cyclopropyl-3-hydroxy-3-phenylpropanamide](/img/structure/B2706004.png)

![N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2706006.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(3-(4-fluorophenoxy)phenyl)propanamide](/img/structure/B2706010.png)

![3-(3,4-dimethylphenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2706017.png)

![5-Chloro-6-methylbenzo[d]oxazol-2-amine](/img/structure/B2706018.png)